

Characterization of (S)-N-Boc-2-cyanomorpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

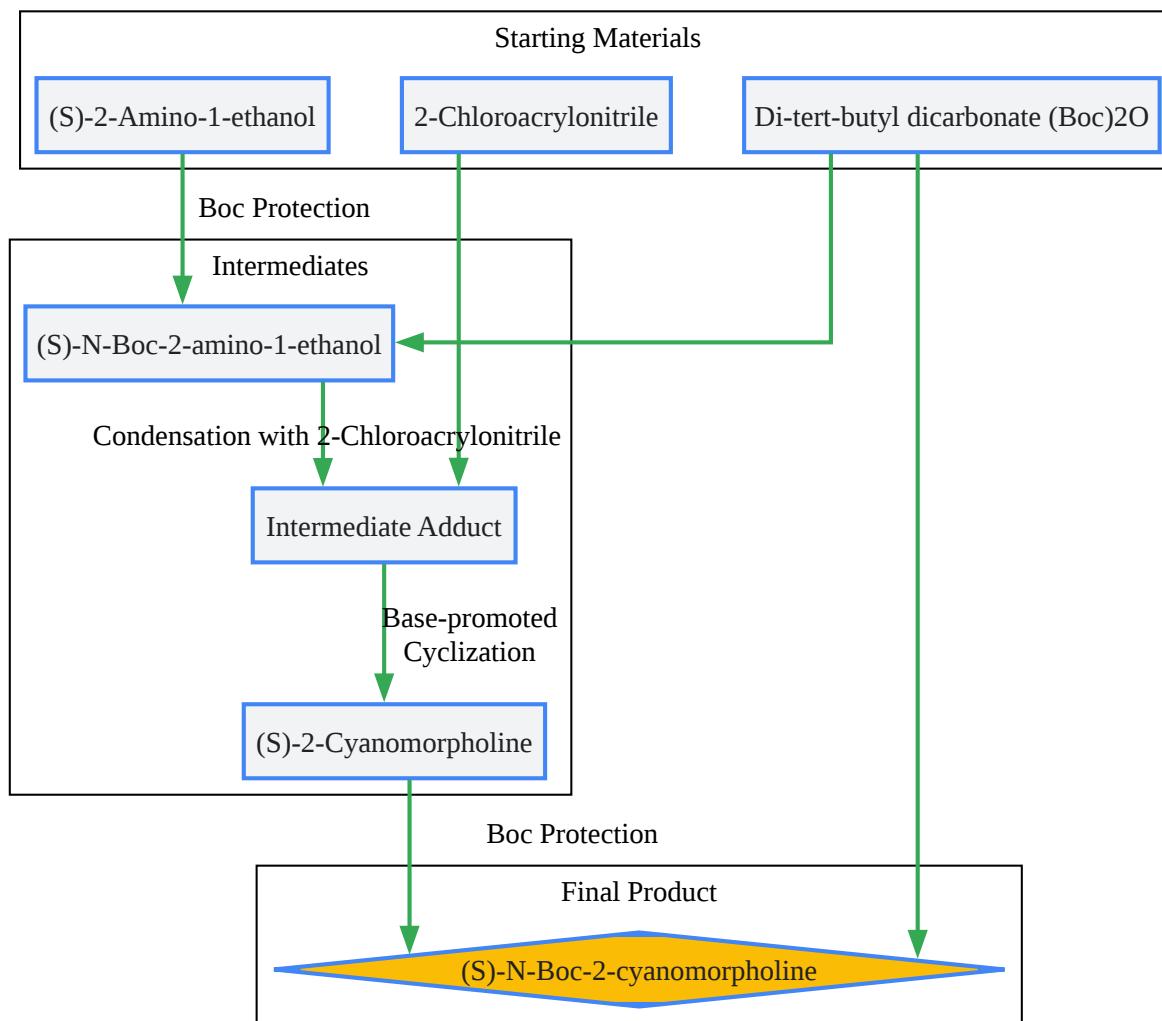
Compound of Interest

Compound Name: (S)-N-Boc-2-cyanomorpholine

Cat. No.: B571912

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


This guide provides a detailed characterization of **(S)-N-Boc-2-cyanomorpholine**, a valuable building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, (R)-1-N-Boc-2-cyanopiperidine, to provide a comprehensive and predictive analysis. We will explore its synthesis, predicted spectroscopic properties, and compare its potential applications with alternative scaffolds, supported by experimental protocols and pathway diagrams.

Synthesis of (S)-N-Boc-2-cyanomorpholine and its Derivatives

The synthesis of N-protected 2-cyanomorpholine derivatives can be approached through multi-step sequences starting from readily available chiral precursors. A plausible synthetic route to **(S)-N-Boc-2-cyanomorpholine** is adapted from the known synthesis of related N-protected morpholine-2-carboxylic acids.

A key intermediate, a morpholine nitrile, can be synthesized via the condensation of an appropriate N-protected ethanolamine with 2-chloroacrylonitrile, followed by a base-promoted cyclization. Subsequent protection of the morpholine nitrogen with a Boc group would yield the target compound.

Below is a conceptual workflow for the synthesis of **(S)-N-Boc-2-cyanomorpholine**.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **(S)-N-Boc-2-cyanomorpholine**.

Characterization Data

While specific experimental spectra for **(S)-N-Boc-2-cyanomorpholine** are not readily available in the literature, we can predict its characteristic spectral data based on its structure and by comparing it to its piperidine analog, **(R)-1-N-Boc-2-cyanopiperidine**, for which experimental data is available.

Predicted and Comparative Spectroscopic Data

The following table summarizes the predicted spectroscopic data for **(S)-N-Boc-2-cyanomorpholine** alongside the available data for **(R)-1-N-Boc-2-cyanopiperidine**.

Property	(S)-N-Boc-2-cyanomorpholine (Predicted)	(R)-1-N-Boc-2-cyanopiperidine (CAS: 940000-26-0)[1]
Molecular Formula	C10H16N2O3[2][3]	C11H18N2O2[1]
Molecular Weight	212.25 g/mol [2][3]	210.27 g/mol [1]
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 4.80-4.90 (m, 1H, H-2), 3.90-4.10 (m, 2H, H-3), 3.60-3.80 (m, 2H, H-5), 3.00-3.20 (m, 2H, H-6), 1.48 (s, 9H, Boc)	δ (ppm): 4.75 (br s, 1H), 3.95 (d, J=13.2 Hz, 1H), 3.14 (t, J=12.4 Hz, 1H), 2.00-1.50 (m, 6H), 1.48 (s, 9H)
¹³ C NMR (CDCl ₃ , 101 MHz)	δ (ppm): 154.0 (C=O), 117.0 (CN), 81.0 (C(CH ₃) ₃), 67.0 (C-3), 66.0 (C-5), 48.0 (C-2), 44.0 (C-6), 28.3 (C(CH ₃) ₃)	δ (ppm): 154.3, 118.4, 80.8, 48.0, 41.5, 30.2, 28.4, 24.8, 20.1
FT-IR (KBr)	ν (cm ⁻¹): ~2975 (C-H stretch), ~2240 (C≡N stretch), ~1690 (C=O stretch, Boc), ~1160 (C-O-C stretch)	Not readily available.
Mass Spec (ESI-MS)	m/z: 213.12 [M+H] ⁺ , 235.10 [M+Na] ⁺	Not readily available.

Note: The predicted data for **(S)-N-Boc-2-cyanomorpholine** is an estimation based on the known spectral data of its piperidine analog and general principles of NMR and IR

spectroscopy. The presence of the oxygen atom in the morpholine ring is expected to influence the chemical shifts of the neighboring protons and carbons, generally causing a downfield shift compared to the piperidine analog.

Comparison with Alternative Scaffolds

(S)-N-Boc-2-cyanomorpholine serves as a conformationally constrained building block. The morpholine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, which can improve the pharmacokinetic profile of drug candidates. [4]

Morpholine vs. Piperidine Scaffold

Feature	Morpholine Scaffold	Piperidine Scaffold
Polarity	More polar due to the ether oxygen.	Less polar.
Solubility	Generally higher aqueous solubility.	Generally lower aqueous solubility.
Hydrogen Bonding	The oxygen atom can act as a hydrogen bond acceptor.	Lacks an additional hydrogen bond acceptor in the ring.
Metabolic Stability	The ether linkage is generally stable to metabolism.	Can be susceptible to oxidation at various positions.
Conformational Rigidity	Chair conformation is predominant.	Chair conformation is predominant.

The Role of the 2-Cyano Group

The nitrile group is a versatile functional group in drug design.[5][6][7]

- As a Pharmacophore: The nitrile group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions with biological targets.[5]
- As a Covalent Warhead: In certain contexts, the nitrile group can act as a reversible or irreversible covalent inhibitor of enzymes, particularly cysteine proteases like cathepsins and serine proteases like dipeptidyl peptidase-4 (DPP-4).[8][9][10]

- As a Bioisostere: The nitrile group can serve as a bioisostere for a carbonyl group or a hydroxyl group.[\[5\]](#)

The incorporation of a nitrile at the 2-position of the morpholine ring introduces a key functional handle for modulating biological activity and for further chemical elaboration.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of **(S)-N-Boc-2-cyanomorpholine** derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of the molecule.

Instrumentation: 400 MHz NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment (zg30).
- Number of Scans: 16-64.
- Spectral Width: 10-12 ppm.
- Relaxation Delay: 1-2 seconds.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse program (zgpg30).
- Number of Scans: 1024-4096.

- Spectral Width: 200-220 ppm.
- Relaxation Delay: 2 seconds.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shifts using the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).
- Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer with a KBr pellet press.

Sample Preparation:

- Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet-forming die.
- Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Record the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

Data Analysis:

- Identify the characteristic absorption bands for the functional groups (e.g., C≡N, C=O, C-O-C, C-H).
- Compare the obtained spectrum with known databases or predicted frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

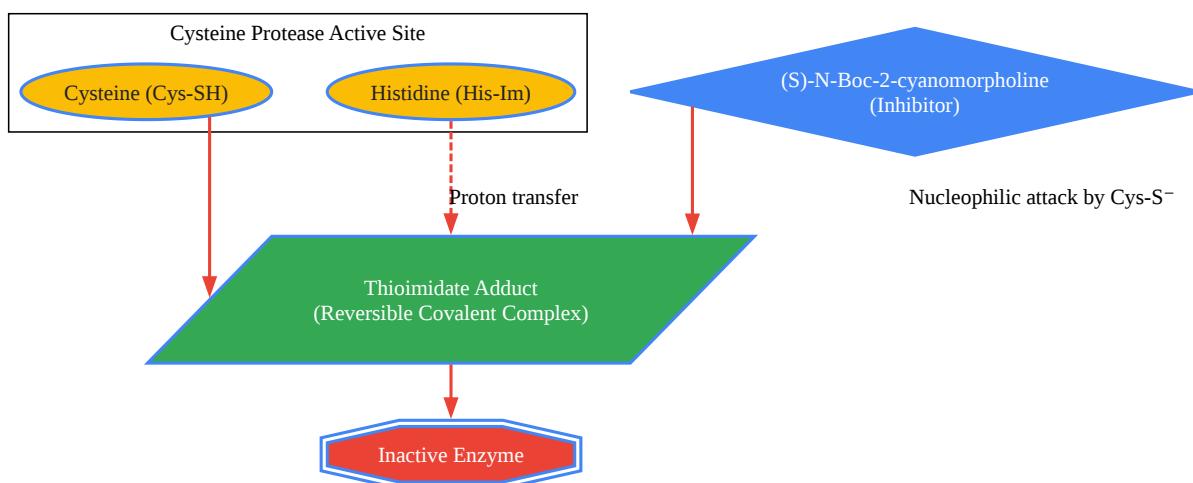
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Add a small amount of formic acid (0.1%) to the solution to promote protonation for positive ion mode.

Acquisition:

- Ionization Mode: Positive electrospray ionization (ESI+).
- Mass Range: Scan from m/z 50 to 500.
- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-40 V.


Data Analysis:

- Identify the molecular ion peak ($[M+H]^+$) and any other adducts (e.g., $[M+Na]^+$).
- Compare the observed mass with the calculated exact mass of the compound.
- If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

Potential Biological Applications and Signaling Pathways

Given the structural features of **(S)-N-Boc-2-cyanomorpholine**, particularly the nitrile group, it is a promising candidate for the development of enzyme inhibitors. One such class of enzymes is the cysteine proteases, such as the cathepsins, which are involved in various physiological and pathological processes.[\[9\]](#)[\[11\]](#)

The nitrile group can act as a "warhead," forming a reversible covalent bond with the catalytic cysteine residue in the active site of the enzyme, leading to its inhibition.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of cysteine protease inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-1-N-BOC-2-CYANO-PIPERIDINE(940000-26-0) 1H NMR spectrum [chemicalbook.com]
- 2. (S)-N-Boc-2-cyano-morpholine 95% | CAS: 1257856-31-7 | AChemBlock [achemblock.com]
- 3. bocsci.com [bocsci.com]
- 4. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteine protease inhibition by nitrile-based inhibitors: a computational study | Semantic Scholar [semanticscholar.org]
- 7. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- To cite this document: BenchChem. [Characterization of (S)-N-Boc-2-cyanomorpholine Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b571912#characterization-of-s-n-boc-2-cyanomorpholine-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com